B1576093 Pseudo-hevein

Pseudo-hevein

Cat. No.: B1576093
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudo-hevein is a minor lectin protein isolated from the latex of the rubber tree, Hevea brasiliensis . It is a close structural homolog of the major latex protein, hevein, but features six key amino acid differences in its sequence . One critical substitution is a tryptophan-to-tyrosine replacement within its carbohydrate-binding region, which can influence its interaction with ligands . Like hevein, its structure includes a chitin-binding domain, multiple disulfide bonds that confer stability, and a heterogeneous C-terminal sequence . This protein exhibits a high affinity for chitin, a polysaccharide found in fungal cell walls and insect exoskeletons . This binding activity is central to its primary research applications, which include the study of plant defense mechanisms against pathogens and the investigation of specific protein-carbohydrate interactions . This compound serves as a valuable model in structural biology, particularly in NMR studies to delineate lectin-ligand complexes and understand the molecular basis of carbohydrate recognition . It is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antifungal

sequence

EQCGRQAGGKLCPNNLCCSQYGWCGSSDDYCSPSKNCQSNCKGGG

Origin of Product

United States

Molecular Architecture and Structural Biology of Pseudo Hevein

Primary Sequence Analysis and Amino Acid Compositional Characteristics

Pseudo-hevein is a relatively small, cysteine-rich protein. Its primary structure consists of a single polypeptide chain that can vary in length from 42 to 45 amino acid residues. lgm.gov.my This variation is a result of heterogeneity at the C-terminus. The protein is characterized by a high content of glycine (B1666218) and cysteine residues, which are crucial for its structure and stability. msu.ru

Based on the 45-amino acid sequence, the calculated molecular weight and theoretical isoelectric point (pI) can be determined. The amino acid composition is notable for the presence of eight cysteine residues, which are involved in the formation of four disulfide bonds, contributing to the protein's compact and stable structure.

Table 1: Amino Acid Composition of this compound (45-residue form)

Amino Acid Count Percentage
Alanine (A) 1 2.2%
Arginine (R) 0 0.0%
Asparagine (N) 1 2.2%
Aspartic acid (D) 1 2.2%
Cysteine (C) 8 17.8%
Glutamic acid (E) 2 4.4%
Glutamine (Q) 2 4.4%
Glycine (G) 11 24.4%
Histidine (H) 0 0.0%
Isoleucine (I) 1 2.2%
Leucine (L) 1 2.2%
Lysine (K) 1 2.2%
Methionine (M) 0 0.0%
Phenylalanine (F) 0 0.0%
Proline (P) 1 2.2%
Serine (S) 4 8.9%
Threonine (T) 2 4.4%
Tryptophan (W) 1 2.2%
Tyrosine (Y) 4 8.9%
Valine (V) 2 4.4%
Total 45 100.0%

Data derived from UniProt P80359 sequence.

Comparative Analysis of this compound Primary Structure with Hevein (B150373) Isoforms

This compound shares a high degree of sequence homology with hevein, yet several key differences in their primary structures lead to distinct biochemical properties.

Identification of Sequence Variations and Their Implications

There are seven identified amino acid differences between the primary sequences of this compound and the major hevein component. lgm.gov.mynih.gov One of the most significant variations is the substitution of Tryptophan (Trp) at position 21 in hevein with a Tyrosine (Tyr) in this compound. lgm.gov.my This residue is located within the carbohydrate-binding site, and its alteration is believed to be the primary reason for this compound's lower binding affinity for chitin (B13524) compared to hevein. lgm.gov.myresearchgate.net

Table 2: Comparative Sequence Alignment of Hevein and this compound

Position Hevein This compound
1 E E
2 Q Q
3 C C
4 G G
5 R R
6 G G
7 C C
8 T T
9 I I
10 K K
11 P P
12 C C
13 G G
14 N N
15 G G
16 L L
17 C C
18 C C
19 S S
20 Q Q
21 W Y
22 G G
23 W W
24 C C
25 G G
26 S S
27 T T
28 D D
29 E E
30 Y Y
31 C C
32 S S
33 P P
34 N N
35 N N
36 A A
37 C C
38 Q Q
39 N N
40 L L
41 C C
42 C C
43 S S
44 Q Q
45 G G

Sequences sourced from UniProt (P02877 for Hevein, P80359 for this compound). Note: Hevein is typically 43 amino acids long.

C-Terminal Heterogeneity and Post-Translational Modifications

A defining characteristic of this compound is its "ragged" C-terminal sequence. nih.gov Mass spectrometry has revealed that this compound exists as a mixture of components, primarily differing in the number of glycine residues at the C-terminus. lgm.gov.mynih.gov This results in molecular species with lengths of 42, 43, 44, and 45 amino acids. lgm.gov.my This heterogeneity arises from post-translational processing of a larger precursor protein, pro-pseudo-hevein. lgm.gov.my The initial cleavage of the precursor and subsequent variable trimming at the C-terminus lead to this observed micro-heterogeneity.

Secondary and Tertiary Structural Motifs of this compound

Chitin-Binding Type-1 Domain (CBM18) Architecture

The entire sequence of this compound, from residue 1 to 43, constitutes a Chitin-Binding Type-1 domain (CBM18), also known as a hevein domain. nih.govuniprot.orgresearchgate.net This domain is characterized by a specific structural motif that facilitates its interaction with chitin, a polysaccharide found in fungal cell walls and insect exoskeletons. researchgate.netpnas.org The structure of the highly homologous hevein reveals that this domain contains two anti-parallel β-strands (residues 16-26) and a short α-helix (residues 28-32). lgm.gov.my A reversing loop is present around residues 20-22. lgm.gov.my This conserved architecture creates a shallow binding cleft on the protein surface where chitin oligosaccharides can bind. researchgate.net

Disulfide Bond Topology and Stabilization Mechanisms

This compound contains eight cysteine residues that form four intramolecular disulfide bonds. nih.govuniprot.org These covalent cross-links are essential for stabilizing the tertiary structure of the protein, rendering it resistant to thermal and proteolytic degradation. mdpi.com In the highly similar hevein molecule, the connectivity of the first three disulfide bonds forms a tight "knot" at the core of the protein: Cys3-Cys18, Cys12-Cys24, and Cys17-Cys31. lgm.gov.my A fourth disulfide bond, Cys37-Cys41, connects the C-terminal fragment to the main body of the molecule. lgm.gov.my This disulfide bridge pattern is confirmed for this compound by UniProt data. uniprot.org This intricate network of disulfide bonds is the primary mechanism for maintaining the structural integrity and stability of the CBM18 fold.

Table 3: Disulfide Bond Connectivity in this compound

Disulfide Bond Cysteine Residue Pair
1 Cys3 ↔ Cys18
2 Cys12 ↔ Cys24
3 Cys17 ↔ Cys31
4 Cys37 ↔ Cys41

Data sourced from UniProt P80359 and inferred from homologous hevein structures.

Structural Determination Methodologies in this compound Research

The elucidation of the three-dimensional structure of this compound has been achieved through a combination of sophisticated biophysical techniques. These methods have provided detailed insights into its molecular architecture at an atomic level.

Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in determining the solution structure of this compound. lgm.gov.mynih.gov Due to its relatively small size (approximately 4.7 kDa), this compound is well-suited for NMR analysis. researchgate.net

Researchers have utilized two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), to generate a set of distance constraints between protons within the protein. nih.gov These experimental constraints are then used to calculate and refine a family of three-dimensional structures that are consistent with the NMR data. Studies have successfully determined the solution structure of this compound and its complex with N,N',N''-triacetylchitotriose, a chitin oligosaccharide. nih.gov These investigations revealed that the binding of the ligand does not induce significant conformational changes in the protein backbone. nih.gov The refined structures show a well-defined fold characterized by two anti-parallel beta-strands and a short alpha-helix, all held together by the disulfide knot. lgm.gov.my

X-ray Crystallography Insights

While the three-dimensional structure of the closely related protein, hevein, has been successfully determined by X-ray crystallography, specific crystallographic data for this compound is less documented in publicly available research. lgm.gov.mynih.gov However, the high degree of sequence and structural homology between hevein and this compound, as confirmed by NMR studies, allows for reliable structural modeling of this compound based on the X-ray structure of hevein. csic.esnih.gov

Mass Spectrometry Techniques in Structural Characterization

Mass spectrometry has been a crucial tool for the primary structure characterization of this compound. nih.gov Techniques such as ion-spray mass spectrometry have been employed to accurately determine the molecular weight of the protein and its fragments, which in turn allows for the verification of its amino acid sequence. nih.govacs.org

One of the key findings from mass spectrometry analysis is the discovery of C-terminal heterogeneity in this compound. nih.gov These studies demonstrated that this compound consists of a mixture of components that differ in the number of glycine residues at the C-terminus. lgm.gov.my This "ragged" C-terminal sequence was identified through precise mass measurements of the intact protein and its proteolytic digests. Mass spectrometry has thus been indispensable in revealing post-translational modifications and processing events that contribute to the structural diversity of this compound. nih.gov

Genetics, Biosynthesis, and Post Translational Processing of Pseudo Hevein

Gene Identification and Genomic Organization of Pseudo-Hevein Encoding Sequences

This compound is not the product of a pseudogene in the sense of a non-functional genetic relic, but rather a functional variant of hevein (B150373) encoded by distinct genes. In Hevea brasiliensis, research has identified specific genes responsible for encoding the precursor to this compound. lgm.gov.myresearchgate.netnih.gov

Genetic analyses have distinguished the genes for this compound from those encoding the more abundant "regular" hevein. The primary genes identified that code for pro-pseudo-hevein are Hev1.1 and Hev1.2. lgm.gov.my These genes are expressed at lower levels than the gene encoding prohevein (Hev2). lgm.gov.my

The genomic organization of these genes reveals key differences that lead to the variation in the final protein product. For instance, the N-terminal sequence of the mature coding region of Hev1.2 specifically codes for this compound. lgm.gov.my A notable distinction lies in the "hinge region" of the precursor protein, pro-pseudo-hevein, which connects the N-terminal this compound domain to the C-terminal domain. In the protein derived from Hev1.2, this hinge region is two residues longer than in prohevein, containing eight glycine (B1666218) residues and one serine residue. lgm.gov.my The Hev1.1 gene also codes for pro-pseudo-hevein, but its hinge region is similar in length to that of prohevein. lgm.gov.my

These findings indicate that this compound arises from specific, functional genes within the hevein multigene family, representing natural variation within the plant's defense protein repertoire. nih.gov

Transcriptional Regulation of this compound Gene Expression

The expression of genes encoding this compound and its related proteins is tightly controlled by a variety of internal and external stimuli, ensuring that these defense proteins are produced when needed. scispace.comkhanacademy.org This regulation occurs primarily at the transcriptional level, where environmental cues and signaling molecules influence the rate at which the genes are transcribed into mRNA. wou.edu

Mechanical damage is a significant trigger for the expression of hevein-family genes. Studies have shown that wounding leads to a marked accumulation of mRNA transcripts containing the hevein sequence in the laticifers, leaves, and stems of the rubber tree. nih.govresearchgate.net This response is a critical part of the plant's defense mechanism, rapidly deploying antimicrobial proteins to the site of injury to prevent infection. While much of this research focuses on the highly expressed hevein gene HEV1, the coordinated regulation of the gene family suggests a similar response for this compound genes. researchgate.net Interestingly, in Arabidopsis, a gene encoding a hevein-like protein (HEL) was induced by feeding from the insect Pieris rapae but not by simple mechanical wounding, indicating that the nature of the damage can elicit a specific response. nih.gov

Plant hormones are key signaling molecules that mediate defense responses. The expression of hevein-family genes is known to be under hormonal control. mdpi.com Application of ethylene (B1197577), a hormone involved in stress signaling, has been shown to induce the accumulation of hevein transcripts in Hevea brasiliensis. nih.govresearchgate.net

Furthermore, research on a hevein-like (HEL) gene in Arabidopsis demonstrated that its mRNA expression is inducible by both ethylene and salicylic (B10762653) acid. nih.gov Salicylic acid is a central hormone in the plant's systemic acquired resistance (SAR) pathway, which provides long-lasting, broad-spectrum defense against pathogens. nih.govconicet.gov.ar The regulation by both ethylene and salicylic acid pathways suggests that this compound is part of a complex and integrated defense network that can be activated by different hormonal signals. march.esnih.govfrontiersin.org

Light is a crucial environmental factor that regulates many aspects of plant development and metabolism, including defense responses. plos.org There is evidence to suggest that the expression of hevein-family genes can be influenced by light. Functional analysis of the promoter for the Hev2.1 gene (which codes for prohevein) showed that it drives laticifer-specific expression. lgm.gov.my When transgenic Hevea calli containing this promoter were stimulated with light, a significant up-regulation of gene expression was observed, suggesting a light-mediated transcriptional control mechanism, particularly in leaves. lgm.gov.my While this finding pertains to the main hevein gene, the shared regulatory mechanisms within the gene family make it plausible that this compound gene expression is also light-responsive.

As defense-related proteins, heveins and pseudo-heveins are directly involved in combating pathogens. Their gene expression is accordingly activated upon pathogen detection. harvard.edu In Arabidopsis, the hevein-like (HEL) gene was found to be inducible following infection with the turnip crinkle virus. nih.gov This induction is part of a broader category of pathogenesis-related (PR) protein activation, a hallmark of the plant immune response. nih.gov The hevein-like protein is considered a PR-4 type protein. nih.gov The activation of these genes upon pathogen attack underscores the primary role of this compound as an antimicrobial agent in plant defense. researchgate.net

Light-Mediated Transcriptional Control

This compound Precursor Biosynthesis and Processing

The journey from gene to functional this compound protein involves several critical post-translational steps. The mRNA transcribed from the Hev1.1 or Hev1.2 gene is translated into a large precursor protein known as pro-pseudo-hevein. lgm.gov.my This precursor is significantly larger than the final mature protein. nih.govresearchgate.net

The structure of the precursor protein, or preproprotein, consists of multiple domains. It begins with an N-terminal signal peptide that directs the newly synthesized protein into the secretory pathway. nih.govmdpi.com Following the signal peptide is the 43-amino-acid domain that will become the mature this compound protein, a hinge region, and a large C-terminal domain. lgm.gov.mynih.gov The precursor also contains a C-terminal vacuolar targeting sequence. lgm.gov.my

The processing of this precursor is a multi-step process:

Signal Peptide Cleavage: The N-terminal signal sequence is removed as the protein enters the endoplasmic reticulum. lgm.gov.my

Vacuolar Targeting and Cleavage: The protein is targeted to the vacuoles (lutoid bodies in latex). lgm.gov.my This process involves the removal of a C-terminal vacuolar targeting sequence. The resulting protein is pro-pseudo-hevein. lgm.gov.myresearchgate.net

Proteolytic Cleavage: Pro-pseudo-hevein undergoes further cleavage, where the bond between the hinge region and the C-terminal domain is broken. This releases the N-terminal this compound domain. lgm.gov.myresearchgate.netdntb.gov.ua

C-Terminal Trimming: Mass spectrometry analysis has shown that both hevein and this compound can have "ragged" C-terminal sequences, indicating that additional residues may be removed from the C-terminus of the released this compound domain to yield the final, mature protein. lgm.gov.mycapes.gov.br

This intricate processing ensures that the active this compound protein is delivered to the correct cellular compartment where it can perform its defensive function. researchgate.net

Prohevein as a Precursor to this compound

This compound originates from a larger precursor protein known as prohevein. lgm.gov.myresearchgate.netnih.govshoreaword.com The gene encoding prohevein gives rise to a polypeptide that contains the this compound domain at its N-terminus. lgm.gov.my This precursor molecule is the primary translation product, which must undergo several modifications to yield the final, active this compound. The prohevein itself is synthesized as a preproprotein, initially containing a signal peptide that directs it into the secretory pathway. lgm.gov.myannualreviews.org

The mRNA sequence for pro-pseudohevein has been identified and is distinct from that of prohevein, which gives rise to hevein. lgm.gov.my For instance, the N-terminal sequence of the mature coding region of the Hev1.2 gene codes for this compound. lgm.gov.my This highlights that distinct genetic variants within the hevein gene family are responsible for producing hevein and this compound.

Proteolytic Cleavage Events in this compound Maturation

The maturation of this compound from its prohevein precursor is a classic example of post-translational processing, where proteolytic cleavage plays a pivotal role. After the initial removal of the N-terminal signal sequence, the resulting prohevein molecule is further processed. lgm.gov.myannualreviews.org

A key cleavage event separates the N-terminal this compound domain from the C-terminal domain. researchgate.netnih.govlgm.gov.my This C-terminal portion consists of a hinge region and a larger domain. lgm.gov.mynih.gov In addition to this primary cleavage, further processing can occur at the C-terminus of the newly formed this compound, leading to variations in the final length of the peptide, often referred to as "ragged" C-terminal sequences. lgm.gov.mymsu.rumsu.ru

The following table summarizes the key proteolytic cleavage steps in the maturation of this compound:

Processing StepEnzyme/ProcessLocationDescription
Signal Peptide RemovalSignal PeptidaseEndoplasmic ReticulumCo-translational cleavage of the N-terminal signal sequence from the preproprotein to form prohevein. lgm.gov.myannualreviews.org
Primary CleavageEndopeptidaseVacuole/Lutoid BodiesCleavage of prohevein to separate the N-terminal this compound domain from the C-terminal domain. researchgate.netnih.govshoreaword.comlgm.gov.my
C-terminal TrimmingCarboxypeptidase-like activityVacuole/Lutoid BodiesRemoval of additional amino acid residues from the C-terminus of the mature this compound, resulting in length heterogeneity. lgm.gov.mymsu.rumsu.ru

Signal Peptide and Vacuolar Targeting Sequences

The journey of this compound to its final destination within the plant cell is guided by specific amino acid sequences. Like many proteins destined for the secretory pathway, the preprohevein molecule contains an N-terminal signal peptide. lgm.gov.myannualreviews.orgapsnet.org This sequence is recognized by the cellular machinery that directs the nascent polypeptide into the endoplasmic reticulum for subsequent processing and transport.

Following the removal of the signal peptide, the prohevein molecule is targeted to the vacuole, which in the case of rubber tree latex, are specialized vacuoles called lutoid bodies. lgm.gov.myresearchgate.net This targeting is mediated by a vacuolar targeting sequence. Evidence from related hevein-like proteins suggests that this targeting signal is often located in a C-terminal propeptide that is cleaved off during maturation. researchgate.netnih.govpnas.org The removal of this C-terminal vacuolar targeting sequence is a crucial step in the final processing of many vacuolar proteins. researchgate.netnih.gov

Evolutionary Insights into Hevein-like Gene Families

The study of hevein-like gene families, including the one that gives rise to this compound, provides a window into the evolutionary dynamics of plant defense mechanisms.

Gene Duplication and Diversification

Gene duplication is a major driving force in the evolution of new gene functions, and the hevein-like gene family is a prime example of this process. mdpi.comnih.gov The presence of multiple, related genes encoding proteins like hevein and this compound suggests that these genes arose from duplication events. lgm.gov.myapsnet.org Following duplication, these genes can undergo diversification, leading to proteins with subtly different functions or expression patterns.

This diversification allows plants to respond to a wide array of pathogens and environmental stresses. nih.gov The expansion of gene families, such as the C-type lectins in crustaceans, through gene duplication contributes to the organism's ability to adapt to various threats. nih.govnih.gov In plants, the diversification of lectin families, including hevein-like proteins, has resulted in a wide range of proteins with varied domain architectures and functions. nih.gov

Phylogenetic Relationships within Plant Lectins and Antimicrobial Peptides

Phylogenetic analyses of hevein-like peptides and other plant lectins reveal their evolutionary relationships. mdpi.comresearchgate.netresearchgate.net These studies often show that hevein-like domains are found in a variety of plant proteins, indicating a conserved and widespread role in plant defense. researchgate.netresearchgate.net The phylogenetic trees constructed from the sequences of these proteins can reveal clusters of closely related proteins, as well as more divergent members. researchgate.netresearchgate.net

Hevein-like peptides are part of a larger superfamily of plant antimicrobial peptides (AMPs). These peptides are characterized by their cysteine-rich nature and their role in defending against pathogens. msu.ru The evolutionary relationships between different families of AMPs, such as defensins and hevein-like peptides, suggest a common origin for many of these defense molecules. ifremer.fr The study of these relationships helps to understand how plants have evolved a complex and multifaceted innate immune system.

Biological Functions and Molecular Mechanisms of Pseudo Hevein Action

Lectin Activity and Carbohydrate Binding Specificity of Pseudo-hevein

As a lectin, this compound possesses the remarkable ability to selectively bind to carbohydrate moieties without altering them chemically. This binding is highly specific and forms the basis of its biological functions.

Hydrogen Bonding and Van der Waals Forces in Ligand Recognition

The stability of the this compound-carbohydrate complex is primarily maintained by a network of non-covalent interactions. Both hydrogen bonds and van der Waals forces are critical for the recognition and stable binding of ligands. mdpi.comnih.gov Aromatic amino acid residues within the binding site play a pivotal role, engaging in stacking interactions with the sugar rings. frontiersin.orgfrontiersin.org Specifically, the acetamido group of the GlcNAc residue is involved in crucial hydrogen bonding with the protein. unina.it The binding process is enthalpically driven, which is characteristic of interactions dominated by hydrogen bonds and van der Waals forces. mdpi.comd-nb.info These interactions collectively ensure a high degree of specificity and affinity for the target carbohydrate structures.

Intermolecular ForceKey Interacting Residues/MoietiesSignificance in Binding
Hydrogen Bonding Serine, Tyrosine, Acetamido group of GlcNAcProvides specificity and stability to the complex. frontiersin.orgunina.it
Van der Waals Forces Aromatic residues (Tyrosine)Contribute to the overall stability of the complex through stacking interactions. mdpi.comfrontiersin.org
CH-π Interactions Aromatic residues and sugar ringsFurther stabilize the protein-carbohydrate complex. frontiersin.org

Conformational Dynamics Upon Ligand Binding

Interestingly, detailed Nuclear Magnetic Resonance (NMR) studies have revealed that the binding of N,N',N''-triacetylchitotriose to this compound does not induce any significant conformational changes in the protein's backbone structure. mdpi.com This suggests that the binding site of this compound is largely pre-formed and rigid, ready to accommodate its specific ligand without undergoing major structural rearrangements. This lack of a significant induced fit is a notable characteristic of the molecular recognition mechanism of this compound. nih.gov

Role of this compound in Plant Innate Immunity and Defense Responses

The ability of this compound to bind chitin (B13524) directly translates to its role as a key player in the plant's innate immune system, providing a first line of defense against pathogenic threats.

Direct Antifungal Activity Mechanisms

Hevein-like peptides, the family to which this compound belongs, exhibit direct antifungal activity against a range of phytopathogenic fungi. researchgate.netmdpi.com The primary mechanism of this antifungal action is believed to be the binding of the peptide to chitin in the fungal cell wall. msu.ru This interaction can physically disrupt the cell wall integrity and interfere with hyphal growth. nih.gov Furthermore, some hevein-like peptides have been shown to cause depolarization of the fungal hyphal membrane, leading to cell death. researchgate.net While the mode of action is still under investigation, it is clear that the chitin-binding ability of this compound is central to its antifungal properties. frontiersin.orgmsu.ru Some studies propose that hevein-like peptides may interfere with chitin synthesis or damage the fungal cell membrane through ionic interactions. frontiersin.org

Antifungal MechanismDescriptionSupporting Evidence
Chitin Binding and Cell Wall Disruption Direct binding to chitin in the fungal cell wall, leading to structural damage and inhibition of hyphal growth.The primary mode of action for hevein-like peptides. msu.ru
Membrane Depolarization Alteration of the fungal cell membrane potential, leading to leakage of cellular contents and cell death.Observed in several hevein-like peptides. researchgate.net
Interference with Chitin Synthesis Potential inhibition of the enzymes responsible for chitin synthesis, weakening the cell wall.A proposed mechanism for some hevein-like peptides. frontiersin.org

Antibacterial Properties and Broad-Spectrum Activity

In addition to their antifungal effects, hevein-like peptides, including this compound, have demonstrated antibacterial activity. researchgate.netmdpi.com This activity is typically directed against Gram-positive bacteria. mdpi.commsu.ru The exact mechanism of antibacterial action is not as well-defined as the antifungal mechanism but is thought to involve interactions with the bacterial cell envelope. The ability to act against both fungi and bacteria highlights the broad-spectrum antimicrobial potential of this compound and its importance in providing comprehensive protection to the plant. Some hevein-like peptides have shown activity against both Gram-positive and Gram-negative bacteria, suggesting a wider range of action for some members of this family.

Participation in Plant Resistance to Pathogens (e.g., Fungi, Insects)

This compound, a natural variant of hevein (B150373) found in the latex of the rubber tree (Hevea brasiliensis), plays a role in the plant's defense system, primarily against fungal pathogens. lgm.gov.mypnas.org Hevein and its related peptides are recognized for their antifungal properties, which are attributed to their ability to bind to chitin, a key structural polysaccharide in the cell walls of most fungi. lgm.gov.myumich.edu By binding to chitin, these proteins can disrupt fungal cell wall integrity and inhibit hyphal growth. umich.edunih.gov This interaction is a critical defense mechanism that helps protect the plant, particularly at wound sites where latex is exposed, from invasion by phytopathogenic fungi. pnas.org

The expression of the gene encoding the precursor to hevein is induced by wounding and by the application of stress-related plant hormones such as ethylene (B1197577) and abscisic acid. pnas.org This wound-induced accumulation of hevein transcripts in laticifers ensures that the defense protein is readily available to protect against opportunistic fungal infections following tissue damage. pnas.org While hevein-like peptides have demonstrated potent antifungal activity, information regarding direct insecticidal properties of this compound is not extensively documented in current research. The primary established role in pathogen resistance is its antifungal action. umich.edunih.gov

This compound's Contribution to Physiological Processes in Hevea brasiliensis

This compound is an integral component of the lutoid bodies in Hevea brasiliensis latex. lgm.gov.my Lutoids are vacuole-derived organelles that constitute a significant fraction of the latex cytoplasm. pnas.orgumich.edu Hevein is one of the most abundant proteins found within these lutoid bodies. pnas.orgcdnsciencepub.com

The protein is synthesized as a larger precursor, pro-hevein, which is directed to the vacuoles (lutoids). nih.gov Inside the lutoids, this precursor undergoes proteolytic processing to yield the mature hevein and a C-terminal fragment. nih.gov As a variant of hevein, this compound is also localized within this fraction. lgm.gov.my Upon wounding of the laticifers, such as during rubber tapping, the lutoid bodies rupture and release their contents, including this compound. pnas.org This release is a key step in the plant's response, deploying defense-related proteins like this compound to the site of injury to participate in both wound sealing and pathogen defense. pnas.orgcdnsciencepub.com

Role in Latex Coagulation and Rubber Particle Aggregation

Interaction with Other Biomolecules and Cellular Components

The primary molecular interaction underpinning the antifungal activity of this compound is its binding to chitin. lgm.gov.my Chitin is an essential structural polymer in the cell walls of a wide range of fungi. This compound, like hevein, possesses a conserved chitin-binding domain that allows it to specifically recognize and attach to N-acetyl-D-glucosamine oligomers, the building blocks of chitin. lgm.gov.mypnas.org

However, studies have shown that this compound exhibits a lower binding affinity for chitin compared to hevein. lgm.gov.my This difference is attributed to an amino acid substitution within the carbohydrate-binding site of the protein. lgm.gov.my Specifically, the replacement of a tryptophan residue in hevein with a tyrosine in this compound is thought to be responsible for this reduced affinity. lgm.gov.my Despite this, the interaction is sufficient for this compound to contribute to the plant's antifungal defense arsenal. lgm.gov.myumich.edu

While direct inhibition of fungal proteases by this compound from Hevea brasiliensis has not been specifically detailed, research on other hevein-like peptides provides insight into a potential mechanism of action. Studies on hevein-like antimicrobial peptides from wheat (WAMPs) have revealed that they can function as inhibitors of fungal metalloproteases. nih.govfrontiersin.org These fungal proteases, such as fungalysin, are virulence factors secreted by pathogens to degrade plant defense proteins like chitinases. nih.gov

WAMPs were found to be effective inhibitors of fungalysin, thereby protecting the plant's own defense enzymes from proteolytic degradation. nih.gov This indicates a sophisticated defense strategy where these plant peptides not only target fungal structures directly but also neutralize fungal enzymatic weapons. frontiersin.org This mode of action, representing a dynamic interplay between host defense molecules and fungal virulence factors, suggests a possible, though yet unconfirmed, role for this compound in modulating the activity of pathogen-secreted proteases. nih.gov

Data Tables

Table 1: Summary of Biological Functions of this compound

Biological Process Function of this compound Key Molecular Mechanism
Plant Defense Antifungal ActivityBinds to chitin in fungal cell walls, inhibiting growth. lgm.gov.myumich.edu
Latex Physiology Contributes to Latex Coagulation/StabilizationParticipates in the complex process of rubber particle aggregation or stabilization upon release from lutoid bodies. lgm.gov.myresearchgate.net
Cellular Localization Component of Lutoid BodiesStored within vacuole-derived lutoid bodies and released upon wounding. lgm.gov.mypnas.orgcdnsciencepub.com
Molecular Interaction Interaction with Fungal Proteases (potential)May inhibit fungal metalloproteases, based on the activity of homologous hevein-like peptides. nih.govfrontiersin.org

Comparative and Evolutionary Aspects of Hevein Like Peptides

Classification of Hevein-like Peptides (6C-, 8C-, 10C-Subfamilies)

The classification of hevein-like peptides into distinct subfamilies is based on the number of cysteine residues within their amino acid sequence. This number directly influences the complexity of their disulfide bridge patterns and, consequently, their three-dimensional structures and stability. frontiersin.orgmdpi.com

6C-Subfamily: Peptides in this category, which includes pseudo-hevein, feature six cysteine residues that form three disulfide bonds. frontiersin.orgresearchgate.netuniprot.org This configuration results in a compact and stable molecular structure, which is vital for their chitin-binding function. mdpi.com The 6C-HLPs are often seen as a foundational structure within the hevein-like peptide family. researchgate.net

8C-Subfamily: Characterized by eight cysteine residues, these peptides form four disulfide bonds. frontiersin.orgnih.gov The additional disulfide bridge often enhances the structural integrity of the peptide and can be associated with the fusion of the chitin-binding domain to other functional protein domains. nih.gov This subfamily is considered by some to be the prototypic form. nih.govnih.gov

10C-Subfamily: Members of this group contain ten cysteine residues, resulting in five disulfide bonds. frontiersin.orgresearchgate.net This higher cysteine content facilitates more intricate structural arrangements and may confer novel functionalities. nih.gov

This classification provides a structural framework for understanding the evolutionary relationships and functional potential among these peptides.

Functional and Structural Homologs of this compound Across Plant Species

Homologs of this compound are widespread throughout the plant kingdom, underscoring the evolutionary conservation and importance of chitin-binding proteins in plant defense mechanisms. nih.gov These homologs exhibit considerable similarity in sequence and structure to this compound, especially within the conserved chitin-binding domain.

Analysis of Wheat Germ Agglutinin and Urtica Dioica Agglutinin

Wheat Germ Agglutinin (WGA): A well-studied lectin from wheat (Triticum aestivum), WGA is known for its potent chitin-binding activity. annualreviews.org WGA is a homodimeric protein, with each monomer comprising four hevein-like domains. annualreviews.orgnih.gov This multi-domain structure significantly increases its avidity for chitin (B13524), enabling it to effectively cross-link chitin polymers. This cross-linking is central to its biological functions, which include cell agglutination and notable antifungal and insecticidal activities. annualreviews.org The individual hevein-like domains of WGA share substantial structural homology with this compound, pointing to a shared evolutionary ancestry. annualreviews.org

Urtica Dioica Agglutinin (UDA): Isolated from the stinging nettle (Urtica dioica), UDA is a small, monomeric lectin. nih.govcapes.gov.br It is composed of two hevein-like domains, which confer its chitin-binding ability. nih.govcapes.gov.br UDA has demonstrated significant antifungal properties, inhibiting the growth of various phytopathogenic fungi. msu.ru Its structure, resembling a duplicated hevein (B150373) domain, suggests an evolutionary pathway involving gene duplication and fusion, resulting in a protein with enhanced defensive capabilities. capes.gov.br

Hevein-like Peptides in Cereal Grains and Other Food Crops

Hevein-like peptides are commonly found in a variety of cereal grains and other food crops, where they are thought to be integral to the protection of seeds and plants against fungal pathogens. ntu.edu.sg Beyond wheat, these peptides have been identified in oats, buckwheat, and other cereals. msu.runtu.edu.sgfrontiersin.org Their presence in these staple crops underscores their agricultural significance. For example, hevein-like peptides isolated from oats, termed avenatides, have shown antifungal activity. frontiersin.org In other food crops like those in the Solanaceae family (e.g., potatoes, tomatoes), hevein-like peptides are part of the innate immune response, offering a primary defense against invading pathogens. mdpi.com

Discovery in Non-Plant Organisms (e.g., Nematodes, Fungi)

Notably, homologs of hevein-like peptides are not exclusive to plants. They have also been identified in a range of non-plant organisms, including nematodes and fungi.

Nematodes: Certain nematode species produce proteins containing hevein-like domains. It is theorized that these proteins may be involved in interactions with host plants or in the nematode's own developmental processes, which can involve chitinous structures. nih.gov

Fungi: The existence of hevein-like domains in fungal proteins is particularly noteworthy. Some fungi, like the tomato pathogen Cladosporium fulvum, produce chitin-binding proteins that can protect them from plant chitinases. asm.orgfrontiersin.org The discovery of these domains in fungi points to a complex evolutionary history, with possibilities of convergent evolution or horizontal gene transfer between kingdoms. asm.orgresearchgate.net

Evolutionary Trajectories of Chitin-Binding Domains and Antimicrobial Peptides

The evolutionary path of chitin-binding domains (CBDs) and their frequent linkage with antimicrobial peptides (AMPs) highlight a key strategy in the development of innate immunity. nih.gov The hevein-like domain serves as an evolutionarily successful and versatile scaffold for chitin recognition. researchgate.net

The evolutionary narrative likely started with a simple, ancestral chitin-binding domain, akin to the 6C structure of this compound. This domain conferred a basic survival advantage by allowing organisms to detect and bind to fungal and insect threats. Over evolutionary time, gene duplication events likely led to proteins with multiple hevein-like domains, such as those seen in WGA and UDA. annualreviews.orgcapes.gov.br This multiplication of domains increased the binding avidity and specificity for chitin, thereby enhancing the organism's defensive power. annualreviews.org

Furthermore, the fusion of these chitin-binding domains with other peptide sequences created novel, multifunctional proteins. nih.gov Many plant defense proteins, for instance, are chimeric, consisting of a chitin-binding domain linked to an antimicrobial peptide domain. nih.govnih.gov This molecular design allows the protein to first target a pathogen by binding to the chitin in its cell wall and subsequently deliver a cytotoxic effect through the antimicrobial peptide component. nih.gov This strategy of combining a targeting module with an effector module is a recurring theme in the evolution of defense molecules. frontiersin.org

The diversification into 6C, 8C, and 10C subfamilies represents further evolutionary refinement. The addition of cysteine residues and the corresponding disulfide bonds likely conferred greater structural stability and resistance to degradation by proteases in the hostile extracellular environment where these defense peptides function. mdpi.com This structural robustness is crucial for maintaining their function during an attack by pathogens. Thus, the study of this compound and its broad family of homologs offers a clear view into the molecular arms race between plants and their pathogens, showcasing the elegant evolutionary solutions that have emerged to counter threats.

Advanced Methodological Approaches in Pseudo Hevein Research

Proteomics and Glycoproteomics for Protein Identification and Modification Analysis

Proteomic techniques, particularly mass spectrometry, have been fundamental in the initial identification and characterization of pseudo-hevein. Research on the latex of the rubber tree, Hevea brasiliensis, utilized ion-spray mass spectrometry to determine the primary structure of this compound. cdnsciencepub.com This analysis revealed six amino acid differences compared to the major hevein (B150373) component, including a notable substitution of a tryptophan residue with a tyrosine in the carbohydrate-binding region. cdnsciencepub.comntu.edu.sg

Furthermore, mass spectrometry demonstrated that this compound exhibits C-terminal heterogeneity, with variations in the number of glycine (B1666218) residues at its C-terminus. cdnsciencepub.comntu.edu.sg This finding of a "ragged" C-terminal sequence is a crucial detail for understanding its post-translational modification and potential functional diversity. cdnsciencepub.com While the term glycoproteomics has been associated with the broader field of lectin research, specific glycoproteomic analyses detailing glycosylation patterns of this compound itself are not extensively documented in the available literature. researchgate.netresearchgate.nettandfonline.comresearchgate.net However, proteomics has been essential for distinguishing it from hevein and identifying its unique primary sequence and modifications. cdnsciencepub.comnih.govmdpi.com

Advanced NMR and X-ray Diffraction for High-Resolution Structural Studies

The three-dimensional structures of hevein-like domains, including this compound, have been extensively studied using high-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction. ntu.edu.sgcirad.fr These methods provide atomic-level insights into the protein's fold and its interaction with ligands.

The structure of hevein, and by extension this compound, is characterized by a compact fold stabilized by four disulfide bonds (Cys3-Cys18, Cys12-Cys24, Cys17-Cys31, and Cys37-Cys41). ntu.edu.sgresearchgate.net The core structure includes a short α-helix and antiparallel β-sheets. ntu.edu.sgcirad.fr

¹H-NMR spectroscopy has been particularly powerful in studying this compound in solution. It was used to analyze the specific interaction between this compound and N,N',N''-triacetylchitotriose. google.com These NMR studies, including NOESY experiments, provided distance constraints that were used to calculate the solution structure of the complex. google.comnih.gov The analysis revealed that ligand binding does not induce significant conformational changes in the protein's backbone. google.com The binding is stabilized by hydrogen bonds and van der Waals contacts. google.comnih.gov A key finding from comparative NMR studies is the role of aromatic residues in the binding pocket. The substitution of Trp21 in hevein with Tyr21 in this compound has been a focus of these investigations. google.comntu.edu.sg

Table 1: Structural and Binding Data for this compound and Related Domains

Compound Method Ligand Key Findings
This compound ¹H-NMR Spectroscopy, Isothermal Titration Calorimetry N,N',N''-triacetylchitotriose The interaction is enthalpically driven; the Trp/Tyr substitution has a minor effect on the free energy of binding. google.comnih.gov
This compound NMR Spectroscopy N,N',N''-triacetylchitotriose Determined the 3D structure of the complex in solution; identified two possible orientations of the ligand in the binding site. google.com
Hevein X-ray Diffraction, NMR Spectroscopy - Determined the 3D structure, revealing a tight knot of disulfide bridges and a core of anti-parallel strands. ntu.edu.sg
WGA-B Domain NMR Spectroscopy, Microcalorimetry N,N',N''-triacetylchitotriose Comparative study to understand the thermodynamic changes associated with Trp vs. Tyr residues in the binding site. nih.gov

Molecular Dynamics Simulations for Ligand-Binding Dynamics

Molecular Dynamics (MD) simulations have emerged as a powerful computational tool to complement experimental data from NMR and X-ray crystallography, providing insights into the dynamic nature of this compound's interactions with its ligands. researchgate.netmdpi.com These simulations model the movement of atoms over time, allowing researchers to observe the flexibility of the protein and the thermodynamics of the binding process.

MD simulations have been used to compare the conformational dynamics of free and ligand-bound hevein and this compound. google.comresearchgate.net These studies help in understanding how the protein and ligand adapt to each other upon binding. For instance, simulations can reveal changes in the solvent accessibility of key amino acid residues and the stability of hydrogen bond networks that are crucial for complex formation. google.com

The results from MD simulations have been compared with experimentally derived structures, sometimes highlighting the need to refine computational force fields to better predict molecular behavior. google.com Unguided MD simulations, where a ligand is placed randomly in the solvent and allowed to spontaneously dock, have been used for hevein to reproduce the observed binding pose, underscoring the role of the protein's surface topology in guiding the ligand to its binding site. msu.ru Such approaches are invaluable for understanding the initial recognition events between this compound and chitin (B13524) oligosaccharides.

Bioinformatic Strategies for Gene and Protein Sequence Mining

Bioinformatic approaches have been crucial for identifying this compound and discovering a wide array of related hevein-like peptides across the plant kingdom. ntu.edu.sgresearchgate.netmdpi.com These strategies rely on searching and analyzing vast biological databases.

The mRNA sequence of pro-pseudo-hevein was identified, providing the genetic blueprint for the protein precursor. ntu.edu.sg Public databases of expressed sequence tags (ESTs), such as the Natural Rubber EST database (NRESTdb), have been mined to find sequences coding for pro-pseudo-hevein. ntu.edu.sg This has allowed for the classification of different gene members and the identification of potential artificial hybrids in the database. ntu.edu.sg

Furthermore, bioinformatic tools like BLAST and motif-based searches have been employed to discover novel hevein-like peptide precursors in various plant species, including Oryza sativa (rice) and Vitis vinifera (grapevine). tandfonline.comlgm.gov.my A conserved sequence pattern, CX(4,5)CC[GS]X(2)GXCGX[GST]X(2,3)[FWY]C[GS]X[AGS], has been used as a query to mine databases for new peptides sharing the characteristic hevein domain scaffold. lgm.gov.my This in silico approach has even led to the identification of a hevein-like peptide precursor outside the plant kingdom, in a phytopathogenic fungus. lgm.gov.my

In Vitro and In Planta Assays for Functional Characterization

The functional properties of this compound, particularly its antifungal activity and chitin-binding capabilities, have been characterized through a variety of in vitro and in planta assays.

In vitro assays have been essential for quantifying the binding affinity and biological activity of this compound. Affinity chromatography using a chitin column is a common method to assess chitin-binding. researchgate.net Studies have shown that this compound binds less strongly to chitin compared to hevein, a difference attributed to the Tyr21 residue in its binding site. researchgate.nettandfonline.com Antifungal activity is often measured using hyphal growth assays in microtiter plates. frontiersin.org In these assays, the ability of the peptide to inhibit the growth of various phytopathogenic fungi is quantified by measuring absorbance or observing hyphal morphology under a microscope. tandfonline.comcirad.fr Microbroth dilution assays are used to determine the half-maximal inhibitory concentration (IC50), providing a quantitative measure of antifungal potency. cirad.fr

In planta assays typically involve the use of transgenic plants to validate the function of a protein within a living organism. While specific in planta functional assays for this compound are not extensively detailed, the general approach for hevein-like peptides involves creating transgenic plants that express the peptide. cirad.frgoogle.com The resistance of these plants to fungal pathogens is then challenged and observed. cirad.frgoogle.com For instance, transgenic tobacco and potato plants expressing hevein-like peptides have shown increased resistance to certain fungi. cirad.fr

Gene Editing and Transgenic Plant Approaches for Functional Validation

Modern genetic techniques, including the generation of transgenic plants and the use of gene editing tools like CRISPR/Cas9, represent the frontier for the functional validation of proteins like this compound. researchgate.net

The expression of hevein-like peptides in transgenic plants is a well-established method to confirm their role in plant defense. ntu.edu.sgcirad.frresearchgate.net For example, expressing a hevein-like peptide from chickweed in tobacco and potato conferred resistance to fungal pathogens. cirad.fr Similarly, transgenic expression of a hevein-like peptide in tobacco increased resistance against the oomycete Phytophthora infestans. ntu.edu.sg

Researchers have also conducted functional analyses of the promoter regions of hevein genes. researchgate.netiium.edu.mylgm.gov.my By fusing hevein gene promoters to a reporter gene like β-glucuronidase (GUS) and expressing this construct in transgenic plants, scientists can study the tissue-specific and stress-inducible nature of gene expression. researchgate.netiium.edu.my For instance, the promoter of the hevein gene HEV2.1 was shown to drive laticifer-specific expression in the roots and stems of transgenic Hevea. researchgate.netacs.org

Future Research Directions and Biotechnological Potential

Elucidation of Regulatory Networks Governing Pseudo-Hevein Expression

A comprehensive understanding of the regulatory networks that control the expression of this compound is fundamental for harnessing its full potential. Future research should focus on identifying the specific transcription factors and signaling pathways that modulate the transcription of the this compound gene. wikipedia.orgmdpi.com While the promoter regions of hevein-like genes have been utilized to drive the expression of reporter genes, a deeper analysis of the cis-acting regulatory elements and the trans-acting factors that bind to them is necessary. msu.ruresearchgate.net Investigating the influence of various stimuli, such as pathogen attack, mechanical wounding, and hormonal signals like ethylene (B1197577) and jasmonates, on this compound expression will provide valuable insights into its role in the plant's innate immune system. nih.govmacmillanusa.comndsu.eduwikipedia.org Unraveling these complex regulatory networks could enable the targeted manipulation of this compound expression to enhance disease resistance in crops.

Detailed Understanding of this compound's Precise Molecular Targets in Pathogens

While it is established that this compound, like hevein (B150373), binds to chitin (B13524), a key component of fungal cell walls, the precise molecular interactions and downstream effects on pathogens remain to be fully elucidated. msu.runih.govuniprot.org Future research should aim to identify the specific molecular targets of this compound in a range of plant pathogens. This includes not only chitin-containing fungi but also non-chitinous pathogens, as some hevein-like proteins have demonstrated activity against them, suggesting alternative mechanisms of action. ntu.edu.sgresearchgate.net Techniques such as affinity chromatography, yeast two-hybrid screening, and co-immunoprecipitation can be employed to identify interacting proteins in pathogens. A detailed understanding of these interactions at the molecular level is crucial for explaining its antifungal mechanism and for the rational design of more potent antimicrobial agents.

Exploration of Structural-Functional Relationships for Rational Design of Novel Peptides

The unique structure of this compound, with its characteristic chitin-binding domain, provides an excellent scaffold for the rational design of novel antimicrobial peptides. csic.es A key difference between hevein and this compound is the substitution of a tryptophan residue with tyrosine in the carbohydrate-binding region. lgm.gov.mynih.gov While studies have shown no significant difference in their oligosaccharide-binding capacity, further investigation into the subtle effects of this and other amino acid variations on binding affinity and antifungal activity is warranted. nih.govmdpi.com By creating and analyzing a series of synthetic mutants, researchers can systematically probe the contribution of individual amino acid residues to the peptide's function. This knowledge can then be applied to engineer novel peptides with enhanced stability, target specificity, and antimicrobial potency. amazonaws.comnih.gov

Development of this compound-based Strategies for Enhanced Plant Disease Resistance

The inherent antifungal properties of this compound make it a prime candidate for developing novel strategies to enhance disease resistance in agriculturally important plants. researchgate.net One promising approach is the generation of transgenic plants that overexpress the this compound gene. ntu.edu.sg This has been successfully demonstrated with other hevein-like proteins, resulting in increased resistance to various fungal pathogens. msu.ruresearchgate.netprotocols.io Future research could focus on optimizing the expression levels and tissue-specific targeting of this compound in transgenic crops. Furthermore, the development of topical applications or seed treatments containing purified or synthetically produced this compound could offer a more direct and potentially more environmentally friendly alternative to conventional chemical fungicides. nih.gov

Uncovering Novel Biological Roles beyond Plant Defense

While the primary recognized function of this compound is in plant defense, it is plausible that this protein possesses other, as yet undiscovered, biological roles. mdpi.com Hevein-like proteins belong to a larger family of proteins associated with stress and pathogenic responses, but their functions can be diverse. researchgate.net Future research should explore potential roles for this compound in other physiological processes, such as cell signaling, development, or interactions with other organisms beyond pathogens. For instance, some plant defense proteins have been found to have roles in signaling pathways or to exhibit insecticidal properties. mdpi.commdpi.com A broader investigation into the interactome of this compound within the plant and its effects on various biological systems could reveal novel functionalities and open up new avenues for its application in biotechnology.

Q & A

Q. What experimental methods are recommended for identifying and characterizing pseudo-hevein in biological samples?

this compound can be identified using reversed-phase high-performance liquid chromatography (RP-HPLC) combined with proteolytic digestion (e.g., chymotrypsin) to generate fragmentation profiles. Structural characterization requires mass spectrometry (MS) to resolve ragged C-terminal sequences, as demonstrated in studies on rubber tree latex . Key steps include:

  • Incubating purified samples with chymotrypsin (100:1 mass ratio) in ammonium bicarbonate buffer (pH 8.0) at 37°C for 4 hours .
  • Stopping reactions with hydrochloric acid to stabilize fragments for analysis .
  • Validating results against reference datasets from prior studies (e.g., Soedjanaatmadja et al., 1994) to confirm sequence integrity .

Q. How should researchers design initial experiments to study this compound’s functional properties?

Begin with a literature review to identify gaps, such as unresolved structural motifs or uncharacterized bioactivities. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses . For example:

  • Feasibility : Prioritize in vitro assays (e.g., enzyme inhibition) over complex in vivo models.
  • Novelty : Compare this compound’s chitin-binding domains with homologous proteins like hevein .
  • Reproducibility : Document buffer conditions, enzyme ratios, and digestion times meticulously to align with published protocols .

Q. What are the best practices for isolating this compound from natural sources like Hevea brasiliensis latex?

Follow established purification workflows:

  • Centrifuge latex to remove contaminants .
  • Use size-exclusion chromatography to separate proteins by molecular weight.
  • Validate purity via SDS-PAGE and N-terminal sequencing . Note: Replicate methods from peer-reviewed studies to ensure comparability, and include negative controls (e.g., latex from non-transgenic plants) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s structural data across studies?

Inconsistent findings (e.g., variable C-terminal sequences) may arise from differences in proteolytic digestion conditions or MS resolution. Mitigate this by:

  • Standardizing protocols (e.g., fixed enzyme-to-substrate ratios, pH buffers) .
  • Applying orthogonal methods (e.g., nuclear magnetic resonance spectroscopy) to cross-validate MS results .
  • Reporting raw data and spectra in supplementary materials to enable reanalysis .

Q. What strategies optimize reproducibility when studying this compound’s bioactivity in heterologous systems?

Reproducibility challenges often stem from batch-to-batch variability in recombinant protein expression. Address this by:

  • Cloning this compound into standardized expression vectors (e.g., pET series) with affinity tags for consistent purification .
  • Validating activity across multiple expression systems (e.g., E. coli, yeast) .
  • Providing detailed electrophoresis and Western blot data in appendices to confirm protein integrity .

Q. How should researchers design experiments to investigate this compound’s role in plant defense mechanisms?

Use a multi-omics approach:

  • Transcriptomics : Compare this compound expression levels in stressed vs. unstressed Hevea plants.
  • Metabolomics : Profile secondary metabolites in latex post-pathogen challenge.
  • Functional assays : Test this compound’s antifungal activity using agar diffusion assays with in situ chitin-binding validation . Ensure statistical rigor by powering studies to detect ≥2-fold changes and reporting confidence intervals .

Q. What frameworks are effective for analyzing contradictory data in this compound research?

Apply Popperian falsification principles:

  • Formulate competing hypotheses (e.g., "this compound’s bioactivity is pH-dependent" vs. "Activity is ligand-specific").
  • Design experiments to disprove one hypothesis (e.g., testing activity across pH gradients with/without chitin analogs) .
  • Use Bayesian statistics to quantify the probability of each hypothesis given the data .

Methodological Considerations

Q. How can researchers ensure ethical compliance when using plant-derived materials like this compound?

  • Obtain permits for sourcing Hevea brasiliensis latex, adhering to the Nagoya Protocol for biodiversity access .
  • Disclose conflicts of interest (e.g., funding from rubber industry stakeholders) in declarations .
  • Share raw data via public repositories (e.g., UniProt, PRIDE) to promote transparency .

Q. What tools are critical for meta-analyses of this compound studies?

  • Databases : UniProt (accession numbers), BRENDA (enzyme kinetics).
  • Software : MaxQuant for MS data processing, PyMol for structural visualization .
  • Reporting standards : Follow CONSORT-EHEALTH guidelines for experimental replicability, including code and protocol sharing .

Data Presentation Guidelines

  • Tables : Include fragmentation profiles (m/z ratios, retention times) and statistical comparisons (e.g., ANOVA results) .
  • Figures : Annotate chromatograms with peak assignments and error bars .
  • Supplementary Materials : Provide chymotrypsin digestion protocols, MS instrument settings, and raw spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.